molecular formula C7H5BF2O3 B1630755 2,4-Difluoro-3-formylphenylboronic acid CAS No. 870718-06-2

2,4-Difluoro-3-formylphenylboronic acid

Cat. No. B1630755
M. Wt: 185.92 g/mol
InChI Key: PVAWONNALJEQJH-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-formylphenylboronic acid is a chemical compound with the linear formula F2C6H2(CHO)B(OH)2 . It has a molecular weight of 185.92 . It is used as a laboratory chemical and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-formylphenylboronic acid consists of a phenyl ring substituted with two fluorine atoms, a formyl group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be deduced from the name of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Difluoro-3-formylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

2,4-Difluoro-3-formylphenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 332.5±52.0 °C at 760 mmHg, and a flash point of 154.9±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthetic Intermediates in Organic Synthesis

2,4-Difluoro-3-formylphenylboronic acid is used as a synthetic intermediate in organic synthesis. Phenylboronic acids, including derivatives like 2,4-difluoro-3-formylphenylboronic acid, play a crucial role in the Suzuki-Miyaura reaction, which is significant for synthesizing various inhibitors of serine proteases (Tanış, Kurt, Yalçın, & Ercan, 2020).

Antifungal Activity

Studies have shown that fluoro-substituted 2-formylphenylboronic acids, closely related to 2,4-difluoro-3-formylphenylboronic acid, exhibit notable antifungal activity against strains such as Aspergillus, Fusarium, Penicillium, and Candida. These compounds, especially 4-fluoro-2-formylphenylboronic acid, demonstrate significant potency as antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).

Bioorthogonal Chemistry

2-Formylphenylboronic acid and its derivatives, including 2,4-difluoro-3-formylphenylboronic acid, can be used in bioorthogonal chemistry. For instance, the reaction of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution leads to stable products suitable for protein conjugation. This demonstrates the compound's potential in bioorthogonal coupling reactions under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Analytical Chemistry Applications

A study synthesized 2,4-Difluoro-3-formyl-phenylboronic acid-modified magnetic attapulgite for capturing and enriching cis-diol-containing biomolecules. This material demonstrated high saturation magnetization and a high capture capacity for adenosine, indicating its potential in the selective enrichment of nucleosides and analytical applications (Cheng, Li, Ma, Liu, & Zhang, 2015).

Safety And Hazards

This compound is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(2,4-difluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWONNALJEQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391098
Record name 2,4-Difluoro-3-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-formylphenylboronic acid

CAS RN

870718-06-2
Record name (2,4-Difluoro-3-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870718-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-formylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-3-formylphenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JT Gozdalik, A Adamczyk-Woźniak… - Pure and Applied …, 2018 - degruyter.com
Rapid development of research on the chemistry of boronic acids is connected with their applications in organic synthesis, analytical chemistry, materials’ chemistry, biology and …
Number of citations: 15 www.degruyter.com
W Chen, M Fu, X Zhu, Q Liu - Biosensors and Bioelectronics, 2019 - Elsevier
According to the combination of colloidal crystals and molecular imprinting techniques, a novel close-packed imprinted colloidal array (CPICA) for naked-eye horseradish peroxidase (…
Number of citations: 24 www.sciencedirect.com
W Chen, Z Guo, Q Ding, C Zhao, H Yu, X Zhu, M Fu… - Polymer, 2021 - Elsevier
Glycoproteins are extensively used as biomarkers in clinical diagnosis. Therefore, it is a critical requirement to develop efficient methods for ultrasensitive detection and extraction of …
Number of citations: 23 www.sciencedirect.com
H Li, X Zhang, L Zhang, X Wang, F Kong, D Fan… - … of Chromatography A, 2016 - Elsevier
In this study, a boronate affinity silica stationary phase with enhanced binding properties towards cis-diol compounds was prepared through the combination of surface-initiated atom …
Number of citations: 30 www.sciencedirect.com
W Chen, Z Guo, H Yu, Q Liu, M Fu - Journal of Colloid and Interface …, 2022 - Elsevier
Glycoproteins play vital roles in living organisms and often serve as biomarkers for some disease. However, due to the low content of glycoprotein in biological fluids, selective detection …
Number of citations: 8 www.sciencedirect.com
H Li, X Zhang, L Zhang, W Cheng, F Kong, D Fan… - Analytica chimica …, 2017 - Elsevier
4-Carboxy-benzoboroxole was designed and synthesized. It was then combined with the modification effect of polyethyleneimine (PEI) for the preparation of boronate affinity silica …
Number of citations: 28 www.sciencedirect.com
B Gökçal, Ç Kip, A Tuncel - Colloids and Surfaces A: Physicochemical and …, 2023 - Elsevier
Monodisperse-porous SiO 2 microspheres carrying phenylboronic acid linked-flexible polycationic molecular brushes (SiO 2 @PEI-FPBA MS) was synthesized as a teamed boronate …
Number of citations: 0 www.sciencedirect.com
K Durka, P Kurach, S Luliński, J Serwatowski - 2009 - Wiley Online Library
Deprotonative lithiation of various 6‐butyl‐2‐(dihalophenyl)‐(N–B)‐1,3,6,2‐dioxazaborocanes (N‐butyldiethanolamine esters of dihalophenylboronic acids) was investigated. It was …
R Xing, T Xue, P Ye, L Yang, R Wang, X Chen… - Analytical …, 2022 - pubs.rsc.org
Chlorogenic acid and caffeic acid often coexist in traditional Chinese medicines (TCMs) and play roles as antioxidation, antiviral, antitumor and anti-inflammatory agents. Due to their …
Number of citations: 3 pubs.rsc.org
D Li, N Tang, Y Wang, Z Zhang, Y Ding… - New Journal of …, 2022 - pubs.rsc.org
Catecholamines, a class of cis-diol-containing compounds, play a major role in the central nervous system. Meanwhile, catecholamines can be used as specific markers for some …
Number of citations: 2 pubs.rsc.org

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